A Comprehensive Technical Guide to the Synthesis and Properties of Tetra-n-butyl-d36-tin
A Comprehensive Technical Guide to the Synthesis and Properties of Tetra-n-butyl-d36-tin
Abstract
This technical guide provides an in-depth exploration of Tetra-n-butyl-d36-tin (C₁₆D₃₆Sn), a perdeuterated organotin compound of significant interest to researchers in analytical chemistry, drug development, and environmental science. This document details a robust synthetic protocol, thorough characterization of its physicochemical and spectroscopic properties, and a practical guide to its application as an internal standard for the quantitative analysis of organotin compounds. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize, characterize, and utilize this valuable analytical tool.
Introduction: The Significance of Deuterated Organotin Compounds
Organotin compounds, a class of organometallic chemicals with at least one tin-carbon bond, have found widespread use as PVC stabilizers, catalysts, and biocides.[1][2] Their prevalence, however, has also led to environmental contamination, necessitating sensitive and accurate analytical methods for their detection and quantification.[3] Tetra-n-butyl-d36-tin, the fully deuterated analog of tetra-n-butyltin, serves as an invaluable tool in these analytical endeavors.[4]
The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts a significant mass difference without appreciably altering the chemical properties of the molecule. This isotopic labeling makes Tetra-n-butyl-d36-tin an ideal internal standard for mass spectrometry-based quantification methods, allowing for precise correction of matrix effects and variations in instrument response.[5] Furthermore, its unique spectroscopic signature provides a clear window for assessing the degree of deuteration and studying reaction mechanisms.
This guide will first detail the synthesis of Tetra-n-butyl-d36-tin via a modified Grignard reaction, followed by a comprehensive characterization of its properties. Finally, a practical application in quantitative analysis will be presented to illustrate its utility in a research setting.
Synthesis of Tetra-n-butyl-d36-tin
The synthesis of tetra-n-butyl-d36-tin is most effectively achieved through the reaction of a deuterated Grignard reagent with tin(IV) chloride.[4][6] This method, adapted from established procedures for non-deuterated organotin compounds, offers high yields and purity.[7] The cornerstone of this synthesis is the initial preparation of the fully deuterated Grignard reagent, n-butyl-d9-magnesium bromide, from n-butyl-d9-bromide.[4]
Synthetic Workflow
The overall synthetic scheme can be visualized as a two-step process, often performed as a one-pot reaction.
Caption: Synthetic workflow for Tetra-n-butyl-d36-tin.
Detailed Experimental Protocol
Materials:
-
n-Butyl-d9-bromide (C₄D₉Br)
-
Magnesium turnings
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Toluene (optional, as co-solvent)
-
Dilute hydrochloric acid
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.05 molar equivalents relative to n-butyl-d9-bromide).
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of n-butyl-d9-bromide (1.0 molar equivalent) in anhydrous diethyl ether.
-
Add a small portion of the n-butyl-d9-bromide solution to the magnesium to initiate the reaction. The reaction is indicated by the solution turning cloudy and the ether beginning to reflux.
-
Once the reaction has started, add the remaining n-butyl-d9-bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Alkylation of Tin(IV) Chloride:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of tin(IV) chloride (0.25 molar equivalents relative to n-butyl-d9-bromide) in anhydrous diethyl ether or a mixture with toluene.[7]
-
Add the tin(IV) chloride solution dropwise to the cooled Grignard reagent with vigorous stirring. Control the rate of addition to maintain a gentle reflux. A white precipitate of magnesium salts will form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, followed by refluxing for 2-3 hours to drive the reaction to completion.[7]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent and to hydrolyze the magnesium salts.[8] Alternatively, dilute hydrochloric acid can be used.[7]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 142-145 °C at 7 mmHg.[7]
-
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of Tetra-n-butyl-d36-tin is essential for its proper handling, characterization, and application.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Tetra-n-butyl-d36-tin and its non-deuterated analog for comparison.
| Property | Tetra-n-butyl-d36-tin | Tetra-n-butyltin |
| Molecular Formula | C₁₆D₃₆Sn | C₁₆H₃₆Sn |
| Molecular Weight | 383.39 g/mol [9] | 347.17 g/mol [10] |
| CAS Number | 358731-92-7[9] | 1461-25-2[10] |
| Appearance | Colorless liquid | Colorless liquid[10] |
| Density | 1.165 g/mL at 25 °C[9] | 1.057 g/mL at 25 °C[10] |
| Boiling Point | 145 °C (lit.)[11] | 127-145 °C at 10 mmHg (lit.)[10] |
| Melting Point | Not specified | -97 °C (lit.)[10] |
| Solubility | Insoluble in water; soluble in most organic solvents | Insoluble in water; soluble in most organic solvents[10] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity, purity, and isotopic enrichment of synthesized Tetra-n-butyl-d36-tin.
-
¹H NMR: For a fully deuterated sample, the ¹H NMR spectrum should show a virtual absence of signals in the regions corresponding to the butyl protons. Any residual proton signals can be integrated to quantify the degree of deuteration. The chemical shifts of these residual protons are expected to be very similar to their non-deuterated counterparts in tetra-n-butyltin, which typically appear as multiplets in the range of 0.8-1.6 ppm.
-
¹³C NMR: The ¹³C NMR spectrum provides direct information about the carbon skeleton. Due to the deuterium substitution, the carbon signals will be split into multiplets due to C-D coupling, and there will be a slight upfield isotopic shift compared to the non-deuterated analog.[12] For tetra-n-butyltin, the typical ¹³C chemical shifts are approximately 13.6 (CH₃), 27.4 (CH₂), 29.2 (CH₂), and 9.7 (CH₂ attached to Sn) ppm.
-
¹¹⁹Sn NMR: ¹¹⁹Sn NMR is a powerful tool for characterizing organotin compounds. The chemical shift is highly sensitive to the coordination environment of the tin atom.[7] For tetra-alkyltin compounds like tetra-n-butyltin, the ¹¹⁹Sn chemical shift is typically observed in the upfield region of the spectrum, with tetramethyltin often used as a reference at 0 ppm.[13]
Mass spectrometry is a primary technique for confirming the molecular weight and isotopic distribution of Tetra-n-butyl-d36-tin.
-
Molecular Ion: The mass spectrum will show a characteristic isotopic cluster for the molecular ion [C₁₆D₃₆Sn]⁺, with the most abundant peaks corresponding to the major isotopes of tin. The calculated molecular weight is approximately 383.39 g/mol .
-
Fragmentation Pattern: The fragmentation of tetra-alkyltin compounds in electron ionization (EI) mass spectrometry typically involves the successive loss of butyl radicals.[14] For Tetra-n-butyl-d36-tin, the expected fragmentation pathway would be:
-
[Sn(C₄D₉)₄]⁺ → [Sn(C₄D₉)₃]⁺ + •C₄D₉
-
[Sn(C₄D₉)₃]⁺ → [Sn(C₄D₉)₂]⁺ + •C₄D₉
-
[Sn(C₄D₉)₂]⁺ → [Sn(C₄D₉)]⁺ + •C₄D₉
-
The resulting fragment ions will also exhibit the characteristic isotopic pattern of tin.
Application in Quantitative Analysis: Internal Standard in GC-MS
The primary application of Tetra-n-butyl-d36-tin is as an internal standard for the quantitative analysis of other organotin compounds by gas chromatography-mass spectrometry (GC-MS).[15] Its chemical similarity to the analytes of interest ensures that it behaves similarly during sample preparation and analysis, while its mass difference allows for clear differentiation in the mass spectrometer.
Rationale for Use as an Internal Standard
An ideal internal standard should:
-
Be chemically similar to the analyte.
-
Not be present in the original sample.
-
Be clearly resolved from the analyte and other sample components.
-
Elute near the analyte of interest.
Tetra-n-butyl-d36-tin meets these criteria for the analysis of other butyltin and organotin compounds. By adding a known amount of the deuterated standard to every sample and calibration standard, variations in sample injection volume, extraction efficiency, and instrument response can be effectively normalized.[15]
Experimental Workflow for Organotin Analysis
The following workflow outlines the use of Tetra-n-butyl-d36-tin as an internal standard for the analysis of organotin compounds in a sample matrix (e.g., environmental water or toy materials).[15]
Caption: Workflow for quantitative analysis using Tetra-n-butyl-d36-tin as an internal standard.
Protocol for Preparation of Internal Standard Solution
A stock solution of Tetra-n-butyl-d36-tin is prepared by accurately weighing the compound and dissolving it in a suitable solvent, such as methanol, to a known concentration (e.g., 1000 mg/L).[15] This stock solution can then be diluted to a working concentration (e.g., 2 mg/L) for spiking into samples and calibration standards.[15]
Conclusion
Tetra-n-butyl-d36-tin is a powerful and versatile tool for researchers engaged in the analysis of organotin compounds. Its synthesis, while requiring careful handling of air- and moisture-sensitive reagents, is achievable through established organometallic procedures. The distinct physicochemical and spectroscopic properties arising from its perdeuterated structure make it an excellent internal standard for enhancing the accuracy and reliability of quantitative analytical methods. The detailed protocols and characterization data provided in this guide are intended to facilitate the successful synthesis and application of this important compound in the scientific community.
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ChemicalBook. (n.d.). TETRA-N-BUTYL-D36-TIN Chemical Properties,Uses,Production. Retrieved from .
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